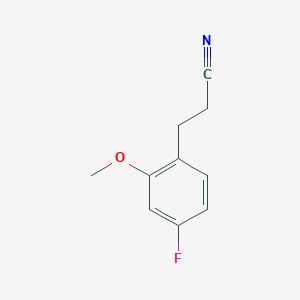
2-(4-Fluorophenyl)cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)cyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones It features a cyclobutane ring substituted with a 4-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborates with 4-fluorophenyl halides under palladium catalysis. This reaction typically occurs in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 2-(4-fluorophenyl)cyclobutan-1-ol.
Substitution: Formation of various substituted phenylcyclobutanones depending on the substituent introduced.
科学研究应用
2-(4-Fluorophenyl)cyclobutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of cyclobutane-containing natural products.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and resins.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)cyclobutan-1-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features. For example, it may interact with enzymes involved in oxidative stress pathways or receptors in the central nervous system .
相似化合物的比较
Similar Compounds
Cyclobutanone: The parent compound without the fluorophenyl substitution.
2-Phenylcyclobutan-1-one: Similar structure but with a phenyl group instead of a fluorophenyl group.
4-Fluorobenzophenone: Contains the fluorophenyl group but lacks the cyclobutane ring.
Uniqueness
2-(4-Fluorophenyl)cyclobutan-1-one is unique due to the combination of the cyclobutane ring and the 4-fluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H9FO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2 |
InChI 键 |
BCKGUSIIZVZZPN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C1C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)







